2-(1H-benzimidazol-2-yl)-3-(2-bromo-4,5-dimethoxyphenyl)acrylonitrile
Overview
Description
2-(1H-benzimidazol-2-yl)-3-(2-bromo-4,5-dimethoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-bromo-4,5-dimethoxyphenyl)acrylonitrile involves the inhibition of specific cellular pathways that are essential for cancer cell survival and proliferation. This compound has been found to inhibit the activity of certain enzymes and proteins that play a crucial role in cancer cell growth and survival. By inhibiting these pathways, this compound induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to have low toxicity and high selectivity towards cancer cells. It has also been found to have anti-inflammatory and antioxidant properties. Studies have shown that this compound can reduce inflammation and oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(2-bromo-4,5-dimethoxyphenyl)acrylonitrile in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it an ideal compound for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-(2-bromo-4,5-dimethoxyphenyl)acrylonitrile. One of the most promising directions is the development of new analogs of this compound with improved efficacy and selectivity towards cancer cells. Another direction is the study of the mechanism of action of this compound in more detail, including the identification of specific cellular pathways that are targeted by this compound. Additionally, the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases, should be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research, particularly in the field of cancer research. Its low toxicity and high selectivity towards cancer cells make it an ideal compound for studying the mechanisms of cancer cell growth and survival. Further research is needed to explore the potential applications of this compound in other fields and to develop new analogs with improved efficacy and selectivity.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-(2-bromo-4,5-dimethoxyphenyl)acrylonitrile has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-23-16-8-11(13(19)9-17(16)24-2)7-12(10-20)18-21-14-5-3-4-6-15(14)22-18/h3-9H,1-2H3,(H,21,22)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPUDNQWWZFRCP-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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